molecular formula C12H17NO B14252662 2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline CAS No. 433714-27-3

2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline

Katalognummer: B14252662
CAS-Nummer: 433714-27-3
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: IQXYWWURZPQBEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methoxy group (-OCH3) and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom of the aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 3-methylbut-2-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

433714-27-3

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

2-methoxy-N-(3-methylbut-2-enyl)aniline

InChI

InChI=1S/C12H17NO/c1-10(2)8-9-13-11-6-4-5-7-12(11)14-3/h4-8,13H,9H2,1-3H3

InChI-Schlüssel

IQXYWWURZPQBEL-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCNC1=CC=CC=C1OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.